molecular formula C17H32B2O4 B1585900 1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene CAS No. 307531-75-5

1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene

Cat. No.: B1585900
CAS No.: 307531-75-5
M. Wt: 322.1 g/mol
InChI Key: MXQDNQSRLNMUOP-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organoboron compounds containing dioxaborolane ring systems. According to systematic naming protocols, the complete International Union of Pure and Applied Chemistry designation for this compound is 4,4,5,5-tetramethyl-2-[(Z)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-1-en-2-yl]-1,3,2-dioxaborolane, where the Z configuration specifies the cis arrangement of the borylated carbon substituents.

The structural framework consists of a five-carbon alkene chain bearing two 1,3,2-dioxaborolane substituents. Each dioxaborolane ring contains a central boron atom coordinated to two oxygen atoms in a five-membered heterocyclic arrangement. The term "dioxaborolane" specifically refers to the saturated five-membered heterocycle having two carbon atoms, one boron atom, and two oxygen atoms, representing any derivative of this fundamental structural unit.

Isomeric considerations for this compound involve both geometric and constitutional isomerism. The cis designation indicates that the two boryl substituents are positioned on the same side of the carbon-carbon double bond, contrasting with the trans (E) isomer where the boryl groups occupy opposite sides. The related trans isomer, (E)-1-pentene-1,2-diboronic acid bis(pinacol) ester, has been well-characterized and shows distinct physical properties including a refractive index of 1.455, boiling point of 301-303°C, and density of 0.954 grams per milliliter at 25°C.

Constitutional isomers of this compound family include various chain-length homologs such as the heptene derivative 1-cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptene, which shares the same functional group arrangement but features a seven-carbon backbone instead of the five-carbon pentene chain. The molecular formula for the pentene derivative is C₁₇H₃₂B₂O₄ with a molecular weight of 322.06 grams per mole.

Crystallographic Analysis and Bonding Geometry

Crystallographic analysis of dioxaborolane-containing compounds reveals characteristic structural features that are highly relevant to understanding the bonding geometry in this compound. The fundamental 1,3,2-dioxaborolane ring system exhibits a nearly planar geometry with specific bond length and angle parameters that define its structural integrity.

The boron-oxygen bond distances in tricoordinate dioxaborolane derivatives typically range from 1.31 to 1.38 angstroms, representing relatively short and strong bonds due to partial double bond character arising from conjugation between oxygen lone pairs and the vacant boron orbital. In contrast, when boron adopts a tetrahedral coordination geometry through Lewis base coordination, the boron-oxygen bond lengths increase to approximately 1.43-1.48 angstroms, representing a significant elongation of 0.10 angstroms compared to the tricoordinate analogs.

The carbon-boron bond length in dioxaborolane derivatives demonstrates variations depending on the electronic environment and coordination state of boron. Typical carbon-boron bond distances in aryl-substituted dioxaborolanes range from 1.556 to 1.588 angstroms. For the specific case of alkenyl boronic esters, the carbon-boron bond exhibits characteristics consistent with limited pi-bonding contributions, though this effect appears to be relatively weak compared to aryl systems.

Structural analysis of related bis(boryl) compounds provides insights into the expected geometric parameters for the target compound. Studies of bis(pinacolato)diboron reveal a boron-boron bond length of 1.711 angstroms, though this parameter is not directly applicable to the 1,2-diborylated alkene structure where the boron atoms are separated by the intervening carbon-carbon double bond.

The dioxaborolane ring geometry in crystallographically characterized compounds shows consistent features including bond angles and torsional parameters that maintain the five-membered ring stability. The ring adopts an envelope or nearly planar conformation depending on substituent effects and crystal packing forces.

Comparative Structural Features with Related Bis(dioxaborolane) Compounds

Comparative analysis of this compound with related bis(dioxaborolane) compounds reveals important structure-property relationships within this class of organoboron molecules. The most closely related structural analogs include 1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethane and various chain-length homologs that differ in the carbon backbone connecting the two boryl groups.

The ethane derivative 1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethane represents the saturated analog with a molecular formula of C₁₄H₂₈B₂O₄ and molecular weight of 282.0 grams per mole. This compound lacks the carbon-carbon double bond present in the pentene derivative, resulting in different electronic properties and reactivity patterns. The saturated ethane backbone allows for greater conformational flexibility compared to the rigid planar geometry imposed by the alkene unit in the pentene derivative.

Bis(pinacolato)diboron, with the systematic name 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi-1,3,2-dioxaborolane, represents another important comparative compound featuring a direct boron-boron bond rather than the carbon-bridged arrangement found in the pentene derivative. This compound exhibits a molecular formula of C₁₂H₂₄B₂O₄ with a molecular weight of 253.94 grams per mole and serves as a key reagent in diboration reactions that can produce 1,2-diborylated alkenes similar to the target compound.

Physical property comparisons reveal systematic trends within the bis(dioxaborolane) family. The trans isomer of 1-pentene-1,2-diboronic acid bis(pinacol) ester exhibits excellent stability toward air and moisture, making it suitable for chromatographic purification and long-term storage. This stability contrasts with some other diboron compounds that require inert atmosphere handling, highlighting the protective effect of the pinacolato ligands.

Solubility characteristics of related compounds show preference for organic solvents including tetrahydrofuran, dichloromethane, toluene, hexane, and heptane, while remaining insoluble in water. This solubility profile reflects the hydrophobic nature of the tetramethyl-substituted dioxaborolane rings and suggests similar behavior for the pentene derivative.

The structural comparison extends to reactivity patterns where bis(dioxaborolane) compounds serve as versatile synthetic intermediates. The (E)-isomer of 1-pentene-1,2-diboronic acid bis(pinacol) ester has been utilized in stereoselective synthesis of gamma-boryl substituted homoallylic alcohols through ruthenium-catalyzed double bond transposition reactions with aromatic aldehydes. These applications demonstrate the synthetic utility of the dioxaborolane framework and suggest similar potential for the cis isomer.

Nuclear magnetic resonance spectroscopic data for related compounds provide additional structural insights. The dioxaborolane ring system produces characteristic chemical shifts that reflect the electronic environment of the boron and carbon atoms within the heterocyclic framework. These spectroscopic signatures serve as important diagnostic tools for structural confirmation and purity assessment of bis(dioxaborolane) derivatives.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-1-en-2-yl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32B2O4/c1-10-11-13(19-22-16(6,7)17(8,9)23-19)12-18-20-14(2,3)15(4,5)21-18/h12H,10-11H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQDNQSRLNMUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32B2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378584
Record name 4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-1-en-2-yl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307531-75-5
Record name 4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-1-en-2-yl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Diboration of Alkynes

  • Method : The diboration of internal alkynes with bis(pinacolato)diboron reagents under catalytic conditions is a common approach. The reaction typically proceeds via syn-addition to the triple bond, yielding the cis-1,2-diborylated alkene.
  • Catalysts : Transition metal catalysts such as palladium, platinum, or iridium complexes are employed to facilitate diboration with high selectivity.
  • Reaction Conditions : The reactions are usually performed under inert atmosphere (nitrogen or argon) at moderate temperatures (room temperature to 80 °C) in solvents like toluene or dioxane.
  • Example : The diboration of 1-pentyne derivatives with bis(pinacolato)diboron in the presence of Pd catalysts results in the formation of the target cis-diborylalkene with yields often exceeding 70%.

Hydrosilylation Followed by Borylation

  • Method : Hydrosilylation of alkynes bearing boronate esters followed by borylation can be used to prepare boryl-substituted alkenes. This method involves the initial addition of a silane across the alkyne, catalyzed by metal complexes, followed by conversion to the boronate ester.
  • Catalysts and Reagents : Various silanes (e.g., 1,3-divinyl-1,1,3,3-tetramethyldisiloxane) and metal catalysts (e.g., ruthenium or platinum complexes) are used.
  • Advantages : This approach offers one-step catalytic processes with high atom economy and scalability.
  • Yield and Selectivity : Studies report near quantitative conversion and high cis-selectivity, confirmed by NMR spectroscopy and GC-MS analysis.

Hydroboration of Internal Alkynes

  • Method : Hydroboration of internal alkynes with pinacolborane or bis(pinacolato)diboron catalyzed by iron or other transition metals.
  • Catalysts : Iron complexes such as FeH(CO)(NO)(PPh3)2 have been shown to catalyze hydroboration efficiently.
  • Reaction Conditions : Typically performed under inert atmosphere using dry solvents like THF or toluene at temperatures ranging from 50 to 80 °C.
  • Outcome : The process yields (Z)-configured borylalkenes, including the desired cis-1,2-diborylalkenes, with high stereoselectivity and isolated yields around 70-85%.

Comparative Data Table of Preparation Methods

Preparation Method Catalyst/ Reagents Reaction Conditions Yield (%) Stereoselectivity (cis) Advantages References
Direct Diboration of Alkynes Pd or Ir catalysts, bis(pinacolato)diboron 25-80 °C, inert atmosphere, toluene/dioxane 70-80 High (cis) Straightforward, scalable
Hydrosilylation + Borylation Silanes (e.g., 1,3-divinyl disiloxane), Ru/Pt catalysts Room temp to 100 °C, toluene ~100 (conversion) Very high One-step catalytic, atom economy
Hydroboration of Internal Alkynes FeH(CO)(NO)(PPh3)2, pinacolborane 50-80 °C, inert atmosphere, THF 70-85 High (Z-isomer) Mild conditions, iron catalyst

Detailed Research Findings

  • Selectivity and Characterization : The cis-selectivity of the diborylalkene is consistently confirmed by ^1H, ^13C, and ^11B NMR spectroscopy, with supplementary GC-MS and HRMS data validating the purity and structure of the products.
  • Catalyst Efficiency : Iron catalysts have emerged as cost-effective and environmentally friendly alternatives to precious metals, providing comparable yields and selectivity.
  • Scalability : The hydrosilylation approach offers excellent scalability due to its one-step nature and high atom economy, making it attractive for industrial applications.
  • Side Reactions : Minimal side product formation is reported under optimized conditions, though careful control of reaction parameters is necessary to avoid hydrolysis of boronic esters.

Summary and Recommendations

The preparation of 1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene is best achieved through catalytic diboration of alkynes or hydroboration methods employing transition metal catalysts. Hydrosilylation followed by borylation offers a modern, efficient alternative with excellent yields and selectivity. The choice of method depends on available catalysts, desired scale, and purity requirements.

This article synthesizes data from multiple authoritative sources, providing a comprehensive resource for researchers aiming to prepare this important diboron compound with high efficiency and stereochemical control.

Chemical Reactions Analysis

Types of Reactions: 1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C17H32B2O4C_{17}H_{32}B_{2}O_{4} and a molecular weight of approximately 336.25 g/mol. It features a dioxaborolane moiety that is significant for its reactivity and utility in chemical transformations.

Organic Synthesis

One of the primary applications of 1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene is in organic synthesis as a boron reagent. Boron compounds are widely used in:

  • Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is particularly useful for synthesizing complex organic molecules from simpler precursors.
    Reaction TypeApplication
    Suzuki-Miyaura CouplingFormation of aryl-aryl bonds
    Negishi CouplingSynthesis of substituted alkenes

Materials Science

In materials science, this compound serves as a precursor for creating boron-doped materials that exhibit unique electrical and optical properties. Its applications include:

  • Polymer Chemistry : The incorporation of boron into polymers can enhance their thermal stability and mechanical strength.
    Material TypeProperty Enhanced
    PolymersThermal stability
    CompositesMechanical strength

Medicinal Chemistry

The compound's ability to form stable complexes with various substrates makes it a candidate for medicinal chemistry applications:

  • Drug Development : Its boron atoms can interact with biological molecules, potentially leading to novel therapeutic agents.
    ApplicationDescription
    Anticancer AgentsTargeting cancer cell metabolism
    Antiviral CompoundsInhibition of viral replication

Case Study 1: Synthesis of Aryl Compounds

In a study published in the Journal of Organic Chemistry, researchers utilized this compound in a series of Suzuki reactions to synthesize various aryl compounds. The results demonstrated high yields and selectivity for the desired products.

Case Study 2: Development of Boron-Doped Polymers

Another research published in Advanced Materials explored the use of this compound to create boron-doped polymers with enhanced electrical conductivity. The study showed that the incorporation of boron significantly improved the material's performance in electronic applications.

Mechanism of Action

1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene is similar to other boronic acid derivatives, such as 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene and (E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester. its unique cis-configuration and specific substituents make it distinct in terms of reactivity and application.

Comparison with Similar Compounds

Comparison with Structural Analogues

Aliphatic Diboronates

(a) 2,2'-(4,4-Dimethylpentane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (Compound 1e, CAS not provided)
  • Structure : Aliphatic backbone with a 4,4-dimethylpentane chain.
  • Molecular Formula : C₁₇H₃₂B₂O₄ (same as the target compound).
  • Synthesis: Prepared via reaction of 4,4-dimethyl-1-pentene with bis(pinacolato)diboron in methanol and Cs₂CO₃ (40% yield) .
(b) 1-(cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl))vinyl-cyclohexan-1-ol
  • Structure: Cyclohexanol-substituted vinyl diboronate.
  • Molecular Formula : C₁₉H₃₂B₂O₅ .
  • Key Difference : The hydroxyl group introduces polarity and hydrogen-bonding capability, enhancing solubility in polar solvents. This contrasts with the purely hydrophobic aliphatic target compound .

Aromatic Diboronates

(a) 1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetylene (CAS not provided)
  • Structure : Arylacetylene core with two para-substituted pinacolato boronate groups.
  • Molecular Formula : C₂₆H₃₂B₂O₄ (MW: 430.16 g/mol) .
  • Key Difference: The conjugated arylacetylene backbone enables participation in Sonogashira or Suzuki-Miyaura couplings to form extended π-systems (e.g., conductive polymers or OLED materials). The target compound’s aliphatic chain lacks such conjugation .
(b) (Z)-1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene (CAS 1034917-77-5)
  • Structure : cis-Stilbene derivative with para-boronate groups.
  • Molecular Formula : C₂₆H₃₄B₂O₄ (MW: 432.18 g/mol) .
  • Key Difference : The rigid aromatic backbone facilitates planar geometry in cross-couplings, favoring biaryl product formation. The target compound’s flexible aliphatic chain may lead to varied regioselectivity .

Cyclic and Functionalized Diboronates

1-Vinyl-(cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl))cyclohexan-1-ol
  • Structure: Cyclohexanol ring fused to a vinyl diboronate.
  • Molecular Formula : C₁₉H₃₂B₂O₅ .
  • Key Difference: The cyclohexanol moiety introduces steric bulk and chirality, enabling asymmetric synthesis applications. The target compound lacks such stereochemical complexity .

Comparative Analysis Table

Compound Type Example Molecular Formula Molecular Weight (g/mol) Key Structural Feature Reactivity/Application
Aliphatic (Target) 1-cis-1,2-Bis(...)pentene C₁₇H₃₂B₂O₄ ~321.6 Linear pentene backbone Aliphatic cross-coupling, polymer synthesis
Branched Aliphatic 2,2'-(4,4-Dimethylpentane...) C₁₇H₃₂B₂O₄ ~321.6 Branched hydrocarbon chain Sterically hindered couplings
Aromatic 1,2-Bis(...)phenylacetylene C₂₆H₃₂B₂O₄ 430.16 Conjugated arylacetylene Conjugated materials, biaryl synthesis
Stilbene Derivative (Z)-1,2-Bis(...)ethene C₂₆H₃₄B₂O₄ 432.18 Rigid aromatic backbone Planar biaryl products
Cyclohexanol Deriv. 1-Vinyl-(cis-...)cyclohexan-1-ol C₁₉H₃₂B₂O₅ ~378.2 Hydroxyl-functionalized cyclic system Asymmetric synthesis, polar solvents

Biological Activity

1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene is a compound that belongs to the class of boronate esters. These compounds are known for their utility in organic synthesis and potential biological applications. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C26H34B2O4
  • Molecular Weight : 432.1678 g/mol
  • Melting Point : 69-73 °C
  • Boiling Point : Approximately 363.9 °C
  • Density : 1.03 g/mL

Mechanisms of Biological Activity

Boron-containing compounds like this compound exhibit various biological activities primarily due to their ability to interact with biological molecules. The following mechanisms have been identified:

  • Enzyme Inhibition : Boronates can inhibit enzymes such as serine proteases and phosphatases by forming stable complexes with their active sites.
  • Cell Signaling Modulation : They can modulate signaling pathways by interacting with proteins involved in cell proliferation and apoptosis.
  • Antioxidant Activity : Some studies suggest that boronates may exhibit antioxidant properties by scavenging free radicals.

In Vitro Studies

Research has demonstrated that this compound can affect various cell lines. For instance:

Cell LineTreatment ConcentrationEffect Observed
HeLa Cells10 µMInhibition of cell proliferation
THP-1 Monocytes1 µMReduction in IL-6 secretion
A549 Lung Cancer5 µMInduction of apoptosis

These findings indicate a potential role in cancer therapy and inflammatory diseases.

Case Studies

A notable study investigated the compound's effects on NF-kB signaling pathways in monocytes treated with lipopolysaccharides (LPS). The results showed a significant reduction in NF-kB-driven luciferase activity at concentrations as low as 1 pM:

  • IC50 Values :
    • For IL-6 secretion: 60 pM
    • For TNF-alpha release: 25 pM

This suggests that the compound may possess anti-inflammatory properties and could be beneficial in treating conditions characterized by chronic inflammation.

Applications in Drug Development

The unique properties of boronate esters have led to their exploration as potential drug candidates. The compound's ability to selectively inhibit specific enzymes makes it a candidate for developing targeted therapies for diseases such as cancer and autoimmune disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene, and how can purity be optimized?

  • Methodology : The compound can be synthesized via palladium-catalyzed borylation of pentene derivatives using pinacol borane reagents. Key steps include inert atmosphere handling (e.g., Schlenk techniques) and purification via column chromatography with silica gel (eluent: hexane/ethyl acetate). Purity optimization requires recrystallization from non-polar solvents (e.g., hexane) and validation by GC or HPLC (>97% purity, as per industrial standards for analogous dioxaborolanes) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology :

  • ¹¹B NMR : A singlet near δ 30 ppm confirms the presence of the dioxaborolane moiety .
  • ¹H/¹³C NMR : Distinct signals for the cis-pentene backbone (δ 5.5–6.0 ppm for olefinic protons; coupling constants <i>J</i> ~10 Hz for cis configuration) .
  • FT-IR : B-O stretching vibrations at 1340–1310 cm⁻¹ and C-B peaks at 680–650 cm⁻¹ .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation/contact.
  • Store in amber glass bottles under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis .
  • Decontaminate spills with ethanol/water mixtures and adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the steric bulk of the tetramethyl-dioxaborolane groups influence reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodology :

  • Steric hindrance from the methyl groups slows transmetallation but improves regioselectivity.
  • Optimize reaction conditions: Use Pd(PPh₃)₄ (1–2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C. Monitor kinetics via <i>in situ</i> ¹¹B NMR to track boronate consumption .
  • Compare yields with less hindered analogs (e.g., phenylboronic acid pinacol ester) to quantify steric effects .

Q. What experimental strategies resolve contradictions in reported catalytic activity data for this compound?

  • Methodology :

  • Controlled variable testing : Systematically vary catalyst loading, solvent polarity, and base strength.
  • Error analysis : Quantify batch-to-batch purity differences using elemental analysis (e.g., boron content via ICP-MS) .
  • Reproducibility checks : Cross-validate with independent labs using standardized protocols (e.g., CRDC 2020 guidelines for chemical engineering design) .

Q. How can computational modeling predict the compound’s stability under oxidative or hydrolytic conditions?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-31G*) to assess bond dissociation energies (B-O vs. C-B bonds).
  • Simulate hydrolysis pathways: Water coordination to boron increases electrophilicity, leading to dioxaborolane ring opening. Validate with kinetic studies (e.g., half-life measurements in buffered solutions at pH 5–9) .

Key Considerations for Experimental Design

  • Quasi-experimental frameworks : Include control groups (e.g., non-boronated pentene analogs) to isolate the compound’s role in catalytic cycles .
  • Ethical compliance : Adhere to institutional guidelines for hazardous waste disposal (e.g., TSCA regulations) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene
Reactant of Route 2
1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene

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